molecular formula C17H22N4O3S B6786085 N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide

N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide

Cat. No.: B6786085
M. Wt: 362.4 g/mol
InChI Key: GBFMJEKEYZPOKE-UHFFFAOYSA-N
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Description

N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-18-25(23,24)16-5-3-4-13-12-21(11-9-15(13)16)17(22)7-6-14-8-10-19-20(14)2/h3-5,8,10,18H,6-7,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFMJEKEYZPOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1CCN(C2)C(=O)CCC3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Attachment of the propanoyl group: This involves the acylation of the pyrazole ring using propanoyl chloride in the presence of a base such as pyridine.

    Formation of the isoquinoline ring: This step involves the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde in the presence of an acid catalyst.

    Sulfonamide formation: The final step involves the reaction of the isoquinoline derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the isoquinoline ring.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide: shares similarities with other sulfonamide derivatives and isoquinoline compounds.

    Isoquinoline derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.

    Sulfonamide derivatives: Widely used in medicinal chemistry for their antibacterial properties.

Uniqueness

  • The unique combination of the pyrazole, isoquinoline, and sulfonamide groups in this compound gives it distinct chemical and biological properties.
  • Its potential applications in various fields make it a compound of significant interest for further research and development.

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